molecular formula C26H31N7O4S B10853918 2-[[4-(4-Carbamimidoyl-1,4-diazepan-1-yl)phenyl]-[(7-carbamimidoylnaphthalen-2-yl)methyl]sulfamoyl]acetic acid

2-[[4-(4-Carbamimidoyl-1,4-diazepan-1-yl)phenyl]-[(7-carbamimidoylnaphthalen-2-yl)methyl]sulfamoyl]acetic acid

Cat. No.: B10853918
M. Wt: 537.6 g/mol
InChI Key: WDFHCLOWHSYIFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

YM-96765 is a small molecule drug developed by Yamanouchi Pharmaceutical Co., Ltd. It functions as a factor Xa inhibitor, which means it targets and inhibits the activity of factor Xa, an enzyme crucial for blood coagulation. This compound is primarily investigated for its potential use in treating cardiovascular diseases, particularly thrombosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of YM-96765 involves multiple steps, typically starting with the preparation of key intermediates. The synthetic route often includes:

    Formation of the Core Structure: This involves the construction of the heterocyclic core, which is a common feature in many pharmaceutical compounds.

    Functional Group Modifications: Introduction of various functional groups to enhance the compound’s activity and selectivity. This may involve reactions such as alkylation, acylation, and halogenation.

    Purification and Crystallization: The final product is purified using techniques like recrystallization, chromatography, and sometimes distillation to ensure high purity and yield.

Industrial Production Methods

Industrial production of YM-96765 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes:

    Batch Processing: Large reactors are used to carry out the reactions in batches.

    Continuous Flow Chemistry: For more efficient and scalable production, continuous flow reactors might be employed.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

YM-96765 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reactions where one functional group is replaced by another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Dimethyl sulfoxide, tetrahydrofuran, methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

YM-96765 has several scientific research applications:

    Chemistry: Used as a model compound to study the inhibition of factor Xa and its implications in blood coagulation.

    Biology: Investigated for its effects on cellular pathways involving factor Xa.

    Medicine: Potential therapeutic agent for preventing and treating thrombosis and other cardiovascular diseases.

    Industry: Could be used in the development of new anticoagulant drugs.

Mechanism of Action

YM-96765 exerts its effects by inhibiting factor Xa, an enzyme that plays a critical role in the coagulation cascade. By blocking factor Xa, YM-96765 prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots. This mechanism makes it a promising candidate for treating conditions like deep vein thrombosis and pulmonary embolism .

Comparison with Similar Compounds

Similar Compounds

    Rivaroxaban: Another factor Xa inhibitor used as an anticoagulant.

    Apixaban: Similar to rivaroxaban, it inhibits factor Xa and is used to prevent blood clots.

    Edoxaban: Also a factor Xa inhibitor with similar applications in preventing and treating thrombosis.

Uniqueness of YM-96765

YM-96765 is unique due to its specific molecular structure, which may offer advantages in terms of selectivity, potency, and pharmacokinetic properties compared to other factor Xa inhibitors. Its development by Yamanouchi Pharmaceutical Co., Ltd. also highlights its potential for innovation in the field of cardiovascular therapeutics .

Properties

Molecular Formula

C26H31N7O4S

Molecular Weight

537.6 g/mol

IUPAC Name

2-[[4-(4-carbamimidoyl-1,4-diazepan-1-yl)phenyl]-[(7-carbamimidoylnaphthalen-2-yl)methyl]sulfamoyl]acetic acid

InChI

InChI=1S/C26H31N7O4S/c27-25(28)20-5-4-19-3-2-18(14-21(19)15-20)16-33(38(36,37)17-24(34)35)23-8-6-22(7-9-23)31-10-1-11-32(13-12-31)26(29)30/h2-9,14-15H,1,10-13,16-17H2,(H3,27,28)(H3,29,30)(H,34,35)

InChI Key

WDFHCLOWHSYIFO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(C1)C(=N)N)C2=CC=C(C=C2)N(CC3=CC4=C(C=C3)C=CC(=C4)C(=N)N)S(=O)(=O)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.